![molecular formula C19H20N4O5S2 B2428067 methyl 3-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396856-34-0](/img/structure/B2428067.png)
methyl 3-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a 1,2,4-triazole ring, a sulfamoyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the thiophene ring are likely to be planar. The presence of the sulfamoyl group and the carboxylate ester group could introduce additional complexity to the structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups suggests that this compound would likely be soluble in polar solvents .
Scientific Research Applications
Synthesis Methodologies
The compound of interest, due to its complex structure, has been a subject of various synthetic methodologies in the realm of organic chemistry. For instance, the Gewald reaction has been utilized for the synthesis of thiophene derivatives, showcasing the versatility of this method in generating structurally complex thiophenes (Yong Sun, N. Huang, & M. Ding, 2010; M. S. Abaee & Somaye Cheraghi, 2013). These methodologies highlight the compound's potential for the synthesis of novel organic molecules with potential applications in various fields.
Antimicrobial and Antioxidant Studies
Compounds synthesized with structures similar to the one have been evaluated for their antimicrobial and antioxidant properties. A study conducted by K. Raghavendra et al. (2016) explored the synthesis of thiophene derivatives and evaluated their antimicrobial and antioxidant activities, indicating significant potential for pharmaceutical applications (K. Raghavendra et al., 2016).
Electrophysical Properties
Research into similar methyl thiophene derivatives has extended into the investigation of their electrophysical properties, which could inform their use in materials science, particularly in the development of novel materials with unique electrical characteristics (S. A. Torosyan et al., 2018).
Novel Synthetic Routes and Reactivities
The exploration of new synthetic routes and the reactivity of thiophene derivatives, akin to the compound in focus, has led to the development of innovative methods for constructing heterocyclic compounds. These methods have significant implications for the design of molecules with potential utility in drug development and other chemical industries (C. Corral & J. Lissavetzky, 1984; H. A. El-Sherief et al., 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Compounds containing a 1,2,4-triazole ring have been found to have a broad range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .
Future Directions
properties
IUPAC Name |
methyl 3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-28-18(24)16-15(9-12-29-16)30(26,27)20-10-11-22-19(25)23(14-5-3-2-4-6-14)17(21-22)13-7-8-13/h2-6,9,12-13,20H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVACLKZZHRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate |
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